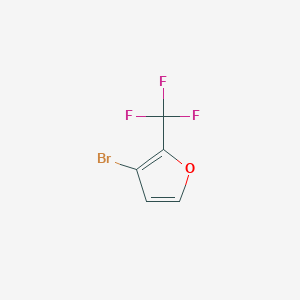

3-Bromo-2-trifluoromethyl-furan

Description

3-Bromo-2-trifluoromethyl-furan is a halogenated furan derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the furan ring. This compound combines the electron-withdrawing effects of both substituents, rendering it highly reactive in cross-coupling reactions and a valuable intermediate in pharmaceutical and materials chemistry. The trifluoromethyl group enhances stability and lipophilicity, while the bromine atom facilitates functionalization via transition-metal catalysis, such as Suzuki or Stille couplings .

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3O/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAGAFZXDPNTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Trifluoromethylfuran

A common approach involves brominating 2-trifluoromethylfuran using electrophilic brominating agents. For example, N-bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively introduces bromine at the 3-position of the furan ring. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid di-bromination.

Procedure :

-

Dissolve 2-trifluoromethylfuran (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add NBS (1.1 equiv) portionwise at 0°C under nitrogen.

-

Stir for 6–12 hours, then quench with saturated Na₂S₂O₃.

Limitations : Competing ring-opening reactions may occur with excess Br₂ or HBr byproducts.

Cyclization of Brominated Precursors

Cyclocondensation of β-Ketonitriles

A tunable method reported by Wang et al. (2019) utilizes β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone under basic conditions. By varying the base (K₂CO₃ vs. Cs₂CO₃), either 2-trifluoromethylfurans or dihydrofuranols are obtained.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate | Aryl/alkyl β-ketonitriles |

| Bromo Reagent | 3-Bromo-1,1,1-trifluoroacetone |

| Base | K₂CO₃ (for furans) |

| Solvent | DMF, 80°C, 12–24 h |

| Yield | 60–85% |

Mechanistic Insight : Base-mediated deprotonation initiates nucleophilic attack, followed by cyclization and aromatization.

Diels-Alder/Retro-Diels-Alder Strategy

Thermal cyclization of hexafluorobut-2-yne with brominated dienes forms bicyclic intermediates, which undergo retro-Diels-Alder reactions to yield 3-bromo-2-trifluoromethylfuran. For example:

-

React hexafluorobut-2-yne with 3-bromofuran at 140°C for 24 hours.

-

Isolate the bicyclic adduct, then heat at 400°C to release the target compound.

Advantage : High regioselectivity (>95%) but requires high-temperature conditions.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-2-trifluoromethylfuran boronic esters with aryl halides enables diversification. For instance:

Key Consideration : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency.

Functional Group Transformations

Bromination of Hydroxymethyl Intermediates

2-Trifluoromethyl-5-(hydroxymethyl)furan undergoes bromination with PBr₃ to introduce bromine at the 3-position:

-

Treat 2-(hydroxymethyl)-5-trifluoromethylfuran with PBr₃ in CHCl₃ at 65°C.

Side Reaction : Over-bromination is mitigated by using stoichiometric PBr₃.

Comparative Analysis of Methods

| Method | Yield Range | Selectivity | Scalability | Limitations |

|---|---|---|---|---|

| Direct Bromination | 50–65% | Moderate | High | Di-bromination byproducts |

| Cyclocondensation | 60–85% | High | Moderate | Base-sensitive substrates |

| Diels-Alder Strategy | 40–60% | Very High | Low | High-temperature requirements |

| Suzuki Coupling | 55–75% | Moderate | High | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-trifluoromethyl-furan undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

Substitution Products: Amino or thiol derivatives of this compound.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation Products: Various oxidized derivatives of the furan ring.

Scientific Research Applications

Synthetic Routes

- Electrophilic Bromination : Utilizes Br2 with catalysts to achieve desired substitutions.

- Industrial Methods : Large-scale production may employ continuous flow reactors for better yield and purity control.

Chemistry

In synthetic organic chemistry, 3-Bromo-2-trifluoromethyl-furan serves as a building block for constructing complex organic molecules. Its unique properties allow chemists to develop novel compounds with enhanced functionalities.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may interact with specific cellular targets, leading to potential anticancer effects.

Medicine

The compound is being explored as an intermediate in pharmaceutical development. Its structural characteristics can enhance drug bioavailability and metabolic stability, making it a candidate for designing new therapeutic agents .

Industrial Applications

In industry, this compound is utilized in the production of:

- Agrochemicals : It contributes to the formulation of pesticides and herbicides due to its stability and efficacy.

- Specialty Chemicals : Its unique chemical properties make it suitable for creating materials with specific performance characteristics.

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Pharmaceutical Development

In drug design, researchers utilized this compound as an intermediate for synthesizing novel anticancer agents. The modifications made using this compound resulted in increased potency against cancer cell lines while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 3-Bromo-2-trifluoromethyl-furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Electronic Effects :

- The trifluoromethyl group in This compound exerts a stronger electron-withdrawing effect than the aldehyde group in 3-Bromo-2-furaldehyde , making the former more reactive in electrophilic substitutions but less nucleophilic at the 5-position .

- Compared to benzene derivatives like 3-Bromo-2-fluorobenzotrifluoride , the furan ring’s oxygen atom increases electron density, enabling faster Pd-catalyzed couplings but reduced thermal stability .

Synthetic Utility :

- This compound is superior to 2-(Bromomethyl)-5-(trifluoromethyl)furan in cross-coupling reactions due to the bromine’s direct participation in metal-mediated bond formation .

- Benzofuran derivatives (e.g., 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran ) exhibit higher aromatic stability, making them preferable for high-temperature reactions, but furans offer greater functional group versatility .

Physicochemical Properties :

- Molecular Weight : The furan-based compounds (e.g., this compound, MW ≈ 215 g/mol) are lighter than benzofuran analogs (MW ≈ 300–350 g/mol), influencing solubility and vapor pressure .

- Boiling Points : Brominated benzene derivatives (e.g., 3-Bromo-2-fluorobenzotrifluoride ) have higher boiling points (~200–250°C) due to stronger van der Waals forces compared to furans (~150–180°C) .

Safety and Stability: The trifluoromethyl group in this compound reduces volatility and flammability compared to 3-Bromo-2-furaldehyde, which has a reactive aldehyde group prone to oxidation .

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-trifluoromethyl-furan, and what catalysts are typically employed?

Synthesis often involves halogenation of trifluoromethyl-substituted furan precursors. For example, bromination using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) can selectively introduce bromine at the 3-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination or decomposition of the trifluoromethyl group . Purity verification via HPLC or GC-MS is critical, as residual catalysts or byproducts (e.g., di-brominated analogs) may affect downstream applications.

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Structural Confirmation : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides unambiguous structural data. Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments .

- Purity Analysis : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Impurity profiling via GC-MS or HPLC (using C18 columns) detects trace contaminants, such as regioisomers or halogenated byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group (CF₃) significantly polarizes the furan ring, enhancing the electrophilicity of the bromine atom. This facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl/heteroaryl boronic acids or amines. Density functional theory (DFT) calculations can map charge distribution and predict regioselectivity in reactions. Comparative studies with non-fluorinated analogs (e.g., 3-Bromo-2-methylfuran) reveal reduced reaction rates due to CF₃-induced steric and electronic effects .

Q. What strategies are recommended for resolving contradictions in reactivity data observed between different batches of this compound?

- Batch Consistency : Ensure consistent synthetic protocols (e.g., stoichiometry, catalyst purity) and storage conditions (moisture/light sensitivity). Trace oxygen or moisture can degrade the compound, altering reactivity .

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to differentiate electronic vs. steric contributions. For example, deuterated analogs or para-substituted derivatives can isolate substituent effects .

- Computational Modeling : Molecular dynamics simulations (e.g., using Gaussian or ORCA) model reaction pathways and identify hidden variables, such as solvent interactions or transition-state stabilization .

Q. How do steric and electronic effects of bromine and trifluoromethyl groups impact the compound’s potential as a building block in medicinal chemistry?

- Steric Effects : The 2-CF₃ and 3-Br substituents create a sterically congested environment, limiting accessibility for nucleophilic attack. This can be mitigated using bulky ligands in catalytic systems (e.g., Pd-XPhos).

- Electronic Effects : The CF₃ group increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Docking studies (e.g., AutoDock Vina) with enzyme targets (e.g., kinases) reveal improved binding affinity compared to non-fluorinated analogs .

Q. What advanced spectroscopic techniques are recommended for analyzing dynamic behavior in solutions (e.g., tautomerism or conformational flexibility)?

- Variable-Temperature NMR : Identifies tautomeric equilibria or rotational barriers by observing signal splitting at low temperatures.

- 2D NOESY/ROESY : Maps spatial proximity of substituents, confirming preferred conformations.

- Time-Resolved Fluorescence : Probes solvation effects or excited-state interactions, particularly relevant for photodynamic applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in Pd-mediated couplings?

- Control Experiments : Compare catalytic systems (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand effects (e.g., biphenyl vs. BrettPhos).

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation (e.g., Pd-π complexes).

- Cross-Validation : Reproduce literature protocols with standardized reagents to isolate batch-specific variables .

Q. What role does the furan oxygen play in stabilizing transition states during functionalization reactions?

The oxygen’s lone pairs participate in resonance stabilization, lowering activation energy for oxidative addition steps in cross-couplings. Computational Natural Bond Orbital (NBO) analysis quantifies delocalization effects, while isotopic labeling (¹⁸O) tracks oxygen’s mechanistic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.